1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose
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Overview
Description
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative that is commonly used in the synthesis of various biochemical compounds. It is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose typically involves the acetylation of 3-deoxy-D-glucopyranose. This process is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various acetylated derivatives, alcohols, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of disaccharides and other carbohydrate derivatives.
Biology: The compound is utilized in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and diagnostic reagents.
Industry: The compound is employed in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose involves its interaction with various enzymes and receptors in biological systems. The acetyl groups enhance its binding affinity to specific molecular targets, facilitating its role in biochemical reactions. The pathways involved include glycosylation and acetylation processes, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is unique due to the specific positioning of its acetyl groups and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct reactivity and stability compared to other acetylated glucose derivatives .
Properties
IUPAC Name |
[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVUVQFUFLAHX-OANWKOAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722116 |
Source
|
Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5040-09-5 |
Source
|
Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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